molecular formula C34H36N2O10 B11513256 Tetramethyl 1,1'-ethane-1,2-diylbis[4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate]

Tetramethyl 1,1'-ethane-1,2-diylbis[4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate]

Cat. No.: B11513256
M. Wt: 632.7 g/mol
InChI Key: IMECVLRHZODBPY-UHFFFAOYSA-N
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Description

“3,5-DIMETHYL 1-{2-[3,5-BIS(METHOXYCARBONYL)-4-(2-METHOXYPHENYL)-1,4-DIHYDROPYRIDIN-1-YL]ETHYL}-4-(2-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds that undergo various transformations such as alkylation, esterification, and cyclization. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: Conversion of the dihydropyridine ring to a pyridine ring.

    Reduction: Reduction of ester groups to alcohols.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce alcohols.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in cell signaling pathways.

    Medicine: Investigated for its potential as a therapeutic agent, especially in cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridines are known to block calcium channels, thereby affecting muscle contraction and blood pressure. The pathways involved include the inhibition of calcium influx into cells, which leads to vasodilation and reduced cardiac workload.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine used as a calcium channel blocker.

    Amlodipine: A long-acting dihydropyridine with similar therapeutic effects.

    Felodipine: Known for its high selectivity for vascular smooth muscle.

Properties

Molecular Formula

C34H36N2O10

Molecular Weight

632.7 g/mol

IUPAC Name

dimethyl 1-[2-[3,5-bis(methoxycarbonyl)-4-(2-methoxyphenyl)-4H-pyridin-1-yl]ethyl]-4-(2-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C34H36N2O10/c1-41-27-13-9-7-11-21(27)29-23(31(37)43-3)17-35(18-24(29)32(38)44-4)15-16-36-19-25(33(39)45-5)30(26(20-36)34(40)46-6)22-12-8-10-14-28(22)42-2/h7-14,17-20,29-30H,15-16H2,1-6H3

InChI Key

IMECVLRHZODBPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CCN3C=C(C(C(=C3)C(=O)OC)C4=CC=CC=C4OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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